Triglyme
Overview
Description
Mechanism of Action
Target of Action
Triglyme, also known as Triethylene glycol dimethyl ether, is a glycol ether that is primarily used as a solvent . It interacts with several targets, including Profilin-2, Outer-membrane lipoprotein LolB, and Tyrosine-protein kinase Fyn in humans, as well as targets in various bacteria such as Escherichia coli and Bacillus anthracis . These targets play diverse roles in cellular processes, ranging from protein synthesis to signal transduction.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent. It may influence the solubility and availability of other compounds, thereby affecting a variety of cellular processes . In the context of sodium-ion and sodium-sulfur batteries, this compound-based electrolyte has shown promising electrochemical properties, indicating fast ion transport, suitable stability, and remarkably low resistance at the electrode interphase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of its use in batteries, the presence of O2 gas supplied from an air electrode has been suggested to suppress the reduction decomposition of the electrolytes on the surface of the Li metal electrode . .
Preparation Methods
Triglyme can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve continuous processes to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Triglyme undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but can include various ethers, alcohols, and carboxylic acids .
Scientific Research Applications
Triglyme has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Triglyme is part of a family of glycol ethers, including monoglyme, diglyme, and tetraglyme . Compared to these compounds, this compound has a higher boiling point and lower volatility, making it more suitable for applications requiring stable solvents . Its unique combination of properties allows it to be used in a broader range of applications compared to its counterparts .
Similar compounds include:
Properties
IUPAC Name |
1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNKIDBQEZZDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4, Array | |
Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/21171 | |
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Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026224 | |
Record name | Triethylene glycol dimethyl ether | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethylene glycol dimethyl ether is a clear colorless liquid with a mild ethereal odor. (NTP, 1992), Liquid, Liquid; [Merck Index] Colorless liquid; [ICSC] Hygroscopic; [Alfa Aesar MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |
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Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992), 216 °C | |
Record name | TRIETHYLENE GLYCOL DIMETHYL ETHER | |
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Flash Point |
232 °F (NTP, 1992), 111 °C o.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |
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Density |
0.99 at 68 °F (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.14 | |
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Vapor Pressure |
0.9 mmHg at 68 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, kPa at 20 °C: 0.12 | |
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CAS No. |
112-49-2 | |
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Melting Point |
-49 °F (NTP, 1992), -45 °C | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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